![molecular formula C12H17N3O4 B597132 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid CAS No. 1251904-63-8](/img/structure/B597132.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid, commonly known as Boc-L-5-Py-OH, is an important chemical compound in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
Boc-L-5-Py-OH is a prodrug that is converted to its active form, L-5-pyridylalanine, by enzymatic hydrolysis. L-5-pyridylalanine is an important amino acid that plays a crucial role in various biochemical processes. It is involved in the synthesis of proteins, neurotransmitters, and other important molecules.
Biochemical and Physiological Effects
Boc-L-5-Py-OH has various biochemical and physiological effects. It has been shown to improve the solubility and stability of peptides and peptidomimetics. It also enhances the bioavailability of drugs and drug delivery systems. Boc-L-5-Py-OH is also a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an important enzyme involved in the regulation of blood glucose levels.
Advantages and Limitations for Lab Experiments
Boc-L-5-Py-OH has several advantages for lab experiments. It is easy to synthesize and purify, and its yield and purity are high. It is also stable under various conditions, making it suitable for various applications. However, Boc-L-5-Py-OH has some limitations, such as its high cost and limited availability.
Future Directions
There are several future directions for the use of Boc-L-5-Py-OH in scientific research. One possible direction is the development of new drugs and drug delivery systems using Boc-L-5-Py-OH as a building block. Another direction is the study of the physiological and biochemical effects of Boc-L-5-Py-OH in various animal models and human subjects. Additionally, the use of Boc-L-5-Py-OH in the synthesis of new peptidomimetics and peptides with improved properties and functions is also a promising direction for future research.
Conclusion
In conclusion, Boc-L-5-Py-OH is an important chemical compound in the field of organic chemistry. It is widely used in scientific research due to its unique properties and applications. Boc-L-5-Py-OH is easy to synthesize and purify, and its yield and purity are high. It has various biochemical and physiological effects and is a potent inhibitor of DPP-IV. There are several future directions for the use of Boc-L-5-Py-OH in scientific research, including the development of new drugs and drug delivery systems, the study of its physiological and biochemical effects, and the synthesis of new peptidomimetics and peptides.
Synthesis Methods
Boc-L-5-Py-OH is synthesized by the reaction of tert-butyl (2S)-2-amino-3-(pyrimidin-5-yl)propanoate with trifluoroacetic acid (TFA) followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The yield of this synthesis method is high, and the purity of the product is also high, making it suitable for various scientific research applications.
Scientific Research Applications
Boc-L-5-Py-OH is widely used in scientific research, especially in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is used as a building block for the synthesis of various peptides and peptidomimetics. It is also used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBWJUPHCVNME-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

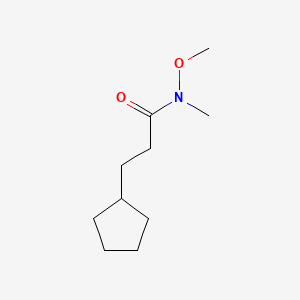
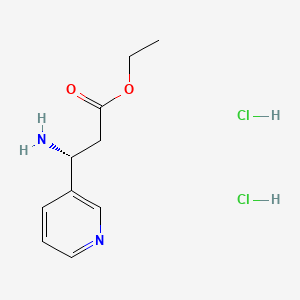
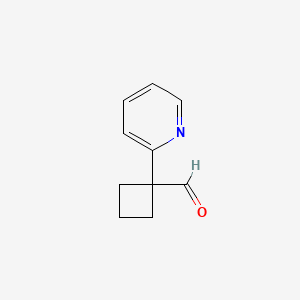
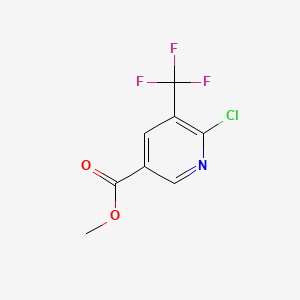
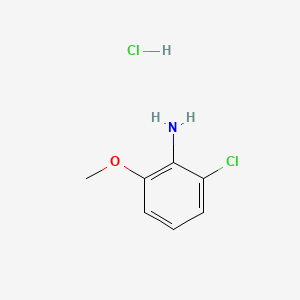
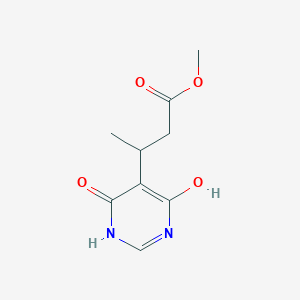
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
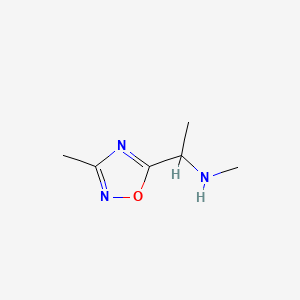




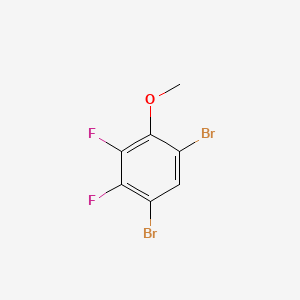
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)